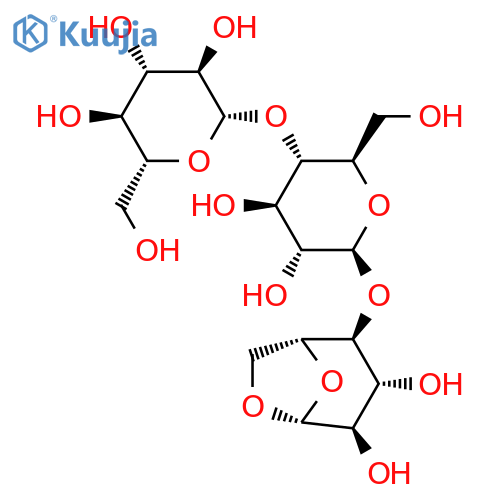

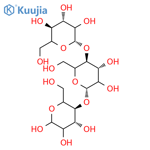

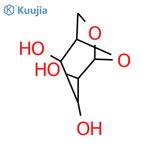

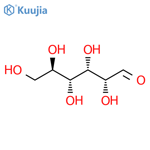

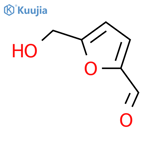

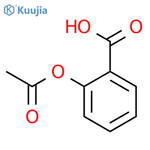

Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride

,

Tetrahedron Letters,

2009,

50(18),

2154-2157